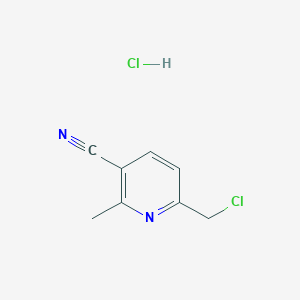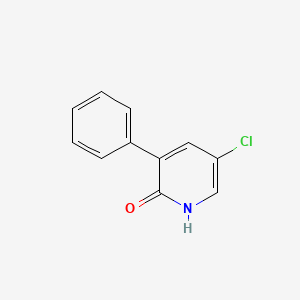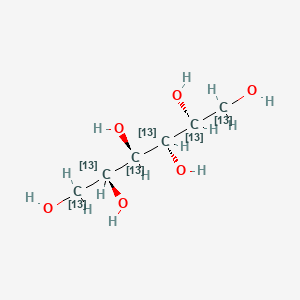
D-Glucitol-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucitol-13C6: is a carbon-13 labeled form of D-Glucitol, also known as D-Sorbitol. This compound is a sugar alcohol derived from glucose and is commonly used as a low-calorie sweetener. The carbon-13 labeling makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Glucitol-13C6 is typically synthesized through the isotopic labeling of D-Glucitol. The process involves the incorporation of carbon-13 isotopes into the glucose molecule, which is then reduced to form this compound. This can be achieved through chemical synthesis and isotopic exchange techniques in a laboratory setting .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis where glucose is hydrogenated in the presence of a catalyst to produce D-Glucitol. The isotopic labeling is then introduced through specialized chemical processes to achieve the desired isotopic purity .
Análisis De Reacciones Químicas
Types of Reactions: D-Glucitol-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce D-Glucaric acid.
Reduction: It can be reduced to form other sugar alcohols.
Substitution: Various substitution reactions can occur, where functional groups are replaced with others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a nickel catalyst is often used.
Substitution: Reagents like acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: D-Glucaric acid.
Reduction: Other sugar alcohols like mannitol.
Substitution: Acetylated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: D-Glucitol-13C6 is used as a tracer in metabolic studies to track the conversion and utilization of glucose in various biochemical pathways .
Biology: In biological research, it is used to study carbohydrate metabolism and to investigate the role of glucose in cellular processes .
Medicine: this compound is employed in medical research to understand glucose metabolism in diabetic patients and to develop new treatments for metabolic disorders .
Industry: In the industrial sector, it is used in the production of low-calorie sweeteners and as a stabilizer in various food products .
Mecanismo De Acción
The mechanism of action of D-Glucitol-13C6 involves its metabolism in the body, where it is converted into glucose and other metabolites. The carbon-13 labeling allows researchers to trace its metabolic pathways and understand its role in various biochemical processes. The molecular targets include enzymes involved in glucose metabolism, such as hexokinase and glucose-6-phosphate dehydrogenase.
Comparación Con Compuestos Similares
D-Mannitol: Another sugar alcohol used as a sweetener and in medical applications.
D-Xylitol: A sugar alcohol derived from xylose, commonly used in dental care products.
D-Lactitol: Derived from lactose, used as a low-calorie sweetener.
Uniqueness: D-Glucitol-13C6 is unique due to its carbon-13 labeling, which makes it particularly valuable in research applications. This isotopic labeling allows for precise tracking and quantification in metabolic studies, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H14O6 |
|---|---|
Peso molecular |
188.13 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clave InChI |
FBPFZTCFMRRESA-RECRUNKLSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C@@H]([13C@H]([13C@H]([13CH2]O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


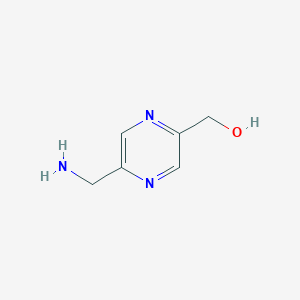
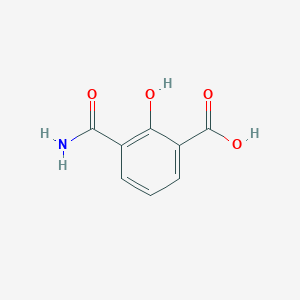
![6,7,8,9-Tetrahydro-2H-imidazo[1,2-a]azepin-3(5H)-one](/img/structure/B12957821.png)
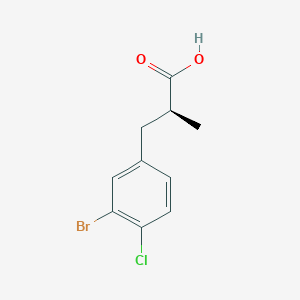
![6-Chloro-2-phenyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12957825.png)
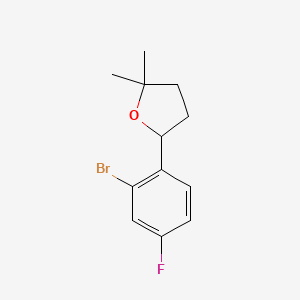
![2-phenyl-3H-Pyrrolo[2,3-b]pyridine](/img/structure/B12957849.png)
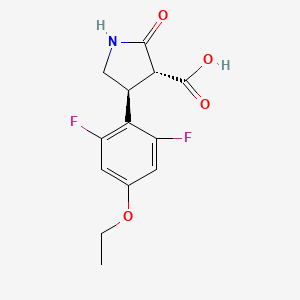
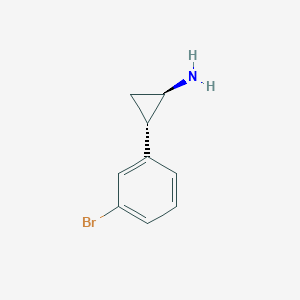
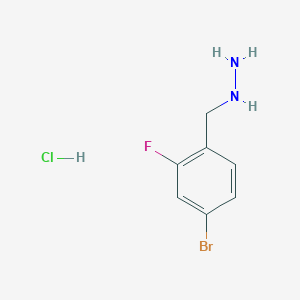
![(5S)-1-Azabicyclo[3.2.0]heptan-7-one](/img/structure/B12957867.png)
![5-Bromo-4-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12957873.png)
